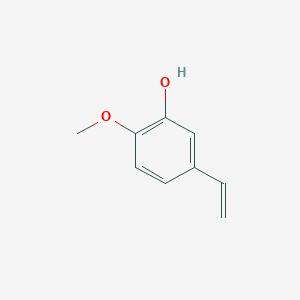
5-Ethenyl-2-methoxyphenol
概要
説明
5-Ethenyl-2-methoxyphenol is a volatile compound . It has been isolated from the bark of the cinnamon tree and has shown anticancer activities in vitro and in vivo . It has a molecular weight of 150.18 .
Molecular Structure Analysis
The IUPAC name for 5-Ethenyl-2-methoxyphenol is 2-methoxy-5-vinylphenol . The InChI code for this compound is 1S/C9H10O2/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6,10H,1H2,2H3 .
Physical And Chemical Properties Analysis
5-Ethenyl-2-methoxyphenol is a powder with a melting point of 56-58°C .
科学的研究の応用
Food Industry: Flavoring Agent
5-Ethenyl-2-methoxyphenol is an important odorant in the food industry. It has been identified as a major odorant in liquid malt extracts used in the baking industry . It is formed during the production process and contributes significantly to the flavor profile of the product .
Beverage Industry: Enhancing Aroma
In the beverage industry, particularly in the production of malt-based drinks, 5-Ethenyl-2-methoxyphenol plays a crucial role. It is one of the key odorants that originate from the starting material and others that are formed during processing .
Pharmaceutical Industry: Cell Growth Arrest
5-Ethenyl-2-methoxyphenol has been found to arrest the growth of NIH3T3 cells . This property could be harnessed in the development of drugs aimed at controlling the proliferation of certain types of cells.
Cancer Research: Antiproliferative Agent
The compound has potential applications in cancer research. It has been reported to have an antiproliferative effect , which means it can inhibit cell growth. This could be particularly useful in the treatment of cancers characterized by rapid and uncontrolled cell growth.
Chemical Industry: Synthesis of Other Compounds
5-Ethenyl-2-methoxyphenol can be used as a starting material in the synthesis of other chemical compounds. Its molecular structure allows it to undergo various chemical reactions, making it a versatile compound in the chemical industry .
Research: Standard Substance in Analytical Chemistry
In analytical chemistry, 5-Ethenyl-2-methoxyphenol can be used as a standard substance for the calibration of instruments and the validation of analytical methods .
Safety and Hazards
作用機序
Target of Action
5-Ethenyl-2-methoxyphenol, a derivative of 2-methoxyphenols , is a volatile compound that has been isolated from the bark of the cinnamon tree It’s known that methoxyphenols, in general, have shown significant antioxidant activities .
Mode of Action
It has been shown to be demethylated by cytochrome p450 enzymes . This demethylation process may result in its antitumor activity .
Biochemical Pathways
It’s known that methoxyphenols have antioxidant properties . Antioxidants interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . This reduces oxidative stress, thus protecting cells from oxidative damage .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
5-Ethenyl-2-methoxyphenol has shown anticancer activities both “in vitro” and "in vivo" . The demethylation of this compound by cytochrome P450 enzymes may result in its antitumor activity . .
Action Environment
It’s known that the compound is a volatile compound , which suggests that it could be sensitive to environmental conditions such as temperature and humidity.
特性
IUPAC Name |
5-ethenyl-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6,10H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEIWOUGVRUQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
621-58-9 | |
| Record name | 5-ethenyl-2-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Ethenyl-2-methoxyphenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV66Z7S5H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)
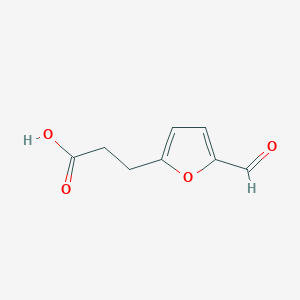
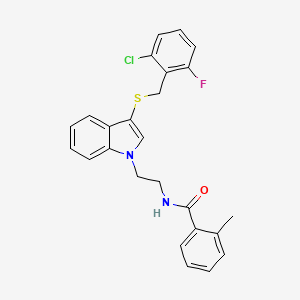

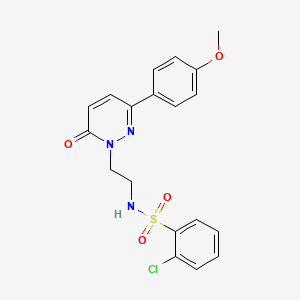
![3-[(2,2-difluoroethoxy)methyl]-4-iodo-1-isobutyl-1H-pyrazole](/img/structure/B2483919.png)
![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)
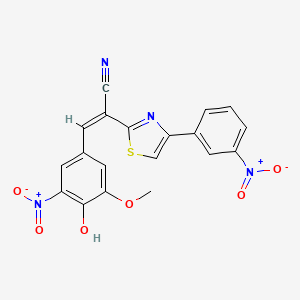
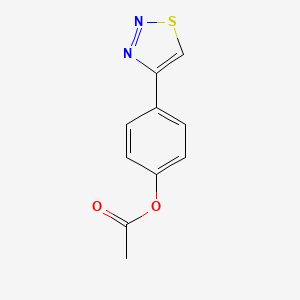

![6-Chloro-5-iodo-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2483927.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)